An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Ala-NH2
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Ala-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-alanine amide (Boc-D-Ala-NH2), a crucial building block in modern peptide synthesis and drug discovery. This document details its core chemical and physical properties, provides in-depth experimental protocols for its application, and illustrates its relevance in significant biological pathways.
Core Chemical Properties
Boc-D-Ala-NH2 is a derivative of the D-isomeric form of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is an amide. The Boc group is notable for its stability under neutral and basic conditions and its facile removal under moderately acidic conditions, a characteristic that is fundamental to its widespread use in solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of Boc-D-Ala-NH2 and Related Compounds
| Property | Boc-D-Ala-NH2 | Boc-D-Ala-OH | Boc-L-Ala-NH2 |
| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₁₅NO₄[1] | C₈H₁₆N₂O₃[2] |
| Molecular Weight | 188.22 g/mol [2] | 189.21 g/mol [1] | 188.22 g/mol [2] |
| CAS Number | 78981-25-6 | 7764-95-6[1] | 85642-13-3[3] |
| Appearance | White to off-white solid (typical) | White powder[1] | Solid |
| Melting Point | Data not available | 78.0-85.0°C[1] | 124-125°C |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and NMP.[4][5] | Soluble in organic solvents. | Soluble in water or 1% acetic acid. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Store at 0-8°C. | Store at 10°C - 25°C in a well-closed container.[3] |
Applications in Peptide Synthesis
Boc-D-Ala-NH2 is a valuable reagent for the synthesis of peptides containing a C-terminal D-alanine amide. The incorporation of D-amino acids can significantly enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. The C-terminal amide is also a common feature of many biologically active peptides, contributing to their receptor binding and overall potency.
Experimental Protocols
The following sections detail the standard methodologies for the use of Boc-D-Ala-NH2 in Boc-based solid-phase peptide synthesis (Boc-SPPS).
General Workflow for Boc-SPPS
The synthesis cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled on a solid support resin.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Protocol for Coupling Boc-D-Ala-NH2
This protocol describes the manual coupling of Boc-D-Ala-NH2 to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.
Materials:
-
Peptide-resin with a free amino group
-
Boc-D-Ala-NH2 (2.0 equivalents relative to resin substitution)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for 30 minutes in a reaction vessel.
-
N-terminal Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin by washing with 10% DIEA in DMF (2x for 5 minutes each) to deprotonate the N-terminal ammonium salt.
-
Washing: Wash the resin again with DMF (3x) to remove excess DIEA.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Ala-NH2 (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Activation: Add DIEA (4.0 eq.) to the coupling solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated Boc-D-Ala-NH2 solution.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[6]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Table 2: Common Reagents for Boc-SPPS Coupling
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Activate the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization.[6] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form an active ester in situ, leading to rapid and efficient coupling with minimal side reactions. HATU is generally faster and results in less epimerization than HBTU.[7][8] |
| Phosphonium Salts | PyBOP, PyBrOP | Similar to aminium salts, they form active esters and are known for their high coupling efficiency, especially for hindered amino acids.[7] |
Biological Significance and Signaling Pathways
The incorporation of D-alanine at the C-terminus, often as an amide, is a key strategy in drug design to enhance peptide stability and bioactivity. Two examples of relevant biological contexts are the mechanism of action of certain antimicrobial peptides and the signaling of gonadotropin-releasing hormone (GnRH) analogs.
Mechanism of Action of Antimicrobial Peptides (AMPs)
Many antimicrobial peptides exert their effect by interacting with and disrupting the bacterial cell membrane. C-terminal amidation can enhance the antimicrobial efficacy of these peptides.[9] The "carpet-like" model is one proposed mechanism of action.
Caption: Mechanism of Action of Antimicrobial Peptides (Carpet-Like Model).[10]
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
GnRH is a key hormone in the reproductive axis, and its synthetic analogs, which often incorporate D-amino acids like D-alanine for increased stability, are used therapeutically. GnRH acts on gonadotrope cells in the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11][12]
Caption: Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway.[13][14]
Stability and Storage
Boc-D-Ala-NH2 should be stored in a cool, dry environment, typically between 2-8°C, to prevent degradation. The Boc protecting group is sensitive to strong acids and prolonged exposure to even moderate acids at room temperature can lead to its cleavage. It is stable to basic and neutral conditions, making it compatible with a wide range of reaction conditions in multi-step syntheses.
Conclusion
Boc-D-Ala-NH2 is an indispensable tool for chemists and pharmacologists engaged in the synthesis of modified peptides. Its ability to introduce a stable D-amino acid at the C-terminus in an amidated form allows for the creation of peptide-based therapeutics with enhanced stability and biological activity. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.
References
- 1. N-Boc-D-alanine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Boc-Ala-NH2 | C8H16N2O3 | CID 7015295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Ala-NH2 | 85642-13-3 | FB72151 | Biosynth [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
- 10. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 12. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 14. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
